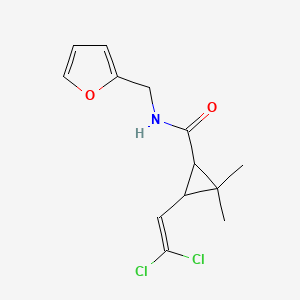
5-(3-amino-4-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione
Vue d'ensemble
Description
5-(3-amino-4-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The presence of both amino and chloro substituents on the phenyl ring, along with the oxadiazole and thione functionalities, makes it a versatile molecule for chemical modifications and applications.
Méthodes De Préparation
The synthesis of 5-(3-amino-4-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione typically involves the cyclization of appropriate hydrazides with carbon disulfide. One common method starts with the reaction of 3-amino-4-chlorobenzoic acid with thiosemicarbazide to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide under basic conditions to yield the target compound .
Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. The use of continuous flow reactors and other advanced techniques can also be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
5-(3-amino-4-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: The nitro group on the phenyl ring can be reduced to an amino group.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like primary amines. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
5-(3-amino-4-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties such as conductivity and thermal stability.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and other biological molecules, providing insights into its mechanism of action.
Mécanisme D'action
The mechanism of action of 5-(3-amino-4-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The compound’s ability to form hydrogen bonds and interact with biological macromolecules is crucial for its activity. Pathways involved in its mechanism of action include inhibition of DNA synthesis, disruption of cell membrane integrity, and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(3-amino-4-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione include other oxadiazole derivatives such as:
- 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione
- 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-thione
- 5-(3-amino-4-methylphenyl)-1,3,4-oxadiazole-2-thione
These compounds share the oxadiazole core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical reactivity, biological activity, and physical properties.
Propriétés
IUPAC Name |
5-(3-amino-4-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3OS/c9-5-2-1-4(3-6(5)10)7-11-12-8(14)13-7/h1-3H,10H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMJXGYBQDLMCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNC(=S)O2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(benzenesulfonyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B3860009.png)
![N-[(Z)-1-(4-aminophenyl)ethylideneamino]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B3860014.png)

![2-hydroxy-N-[(E)-(9-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylideneamino]benzamide](/img/structure/B3860029.png)

![PROPYL 4-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]BENZOATE](/img/structure/B3860066.png)
![2-{[3-(2-chlorophenoxy)propyl]amino}ethanol](/img/structure/B3860077.png)

![[(E)-4-phenylbut-3-en-2-yl]urea](/img/structure/B3860092.png)
![2-[4-(benzyloxy)phenoxy]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B3860096.png)
![ETHYL (2E)-2-(1,3-BENZODIOXOL-5-YLMETHYLENE)-5-(2-CHLOROPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B3860100.png)


![N-[3-(dimethylamino)propyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3860117.png)
